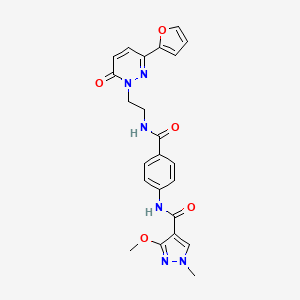
N-(4-((2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C23H22N6O5 and its molecular weight is 462.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-((2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including:
- Furan ring : Known for its role in various biological activities.
- Pyridazine moiety : Contributes to the compound's pharmacological properties.
- Pyrazole and carboxamide groups : Enhance binding affinity to biological targets.
The molecular formula is C19H22N4O3, with a molecular weight of approximately 350.41 g/mol.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The furan and pyridazine rings may interact with specific enzymes, modulating their activity. For instance, compounds with similar structures have shown inhibition of histone deacetylases (HDACs), which are critical in cancer biology.
- Receptor Binding : The benzamide moiety can improve the compound's binding affinity to various receptors involved in signaling pathways related to inflammation and cancer.
- Cell Cycle Modulation : Preliminary studies suggest that this compound may induce cell cycle arrest in cancer cells, potentially leading to apoptosis.
Anticancer Activity
Recent studies have focused on the anticancer potential of this compound:
- In vitro Studies : The compound exhibited significant antiproliferative effects against various cancer cell lines, with IC50 values indicating potent activity. For example, it was found to inhibit HepG2 liver cancer cells effectively.
Mechanistic Insights
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound led to increased apoptosis rates in HepG2 cells, suggesting its potential as an anticancer agent.
- Cell Cycle Arrest : The compound was shown to cause G2/M phase arrest in treated cells, indicating a mechanism that could hinder cancer cell proliferation.
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory properties:
- COX Inhibition : Similar compounds have been identified as selective inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Case Studies and Clinical Relevance
Several studies have explored the pharmacological profiles of related compounds:
- HDAC Inhibitors : Compounds similar to this compound have been identified as potent HDAC inhibitors. For example, FNA (a structurally related compound) showed an IC50 of 95.48 nM against HDAC3, demonstrating the therapeutic potential of these derivatives in cancer treatment .
- Combination Therapies : Research indicates that combining this compound with established chemotherapeutics could enhance overall efficacy, particularly in resistant cancer types.
Propriétés
IUPAC Name |
N-[4-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethylcarbamoyl]phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O5/c1-28-14-17(23(27-28)33-2)22(32)25-16-7-5-15(6-8-16)21(31)24-11-12-29-20(30)10-9-18(26-29)19-4-3-13-34-19/h3-10,13-14H,11-12H2,1-2H3,(H,24,31)(H,25,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTQNTQLFAZCBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














